![molecular formula C14H11ClN2 B3390352 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine CAS No. 97166-79-5](/img/structure/B3390352.png)
2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
Overview
Description
The compound “2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The presence of the chlorophenyl group suggests that this compound may have unique properties compared to other isoindoline derivatives .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a isoindoline ring system substituted at the 2-position with a 4-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the reagents used. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the isoindoline ring might be involved in various cyclization or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the chlorophenyl group) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Antimicrobial Activity
The compound has been used to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This suggests that it could be used in the development of new antimicrobial drugs .
Antiproliferative Agents
The compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
Molecular Structure Study
The molecular structure of the compound has been characterized using various quantum chemical methods . This helps in understanding its properties and potential applications in more detail .
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenyl)-3H-isoindol-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKIUOZRZMHOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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